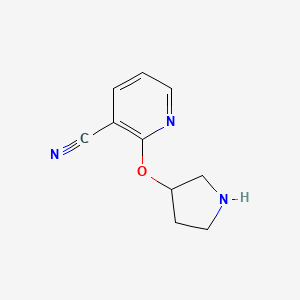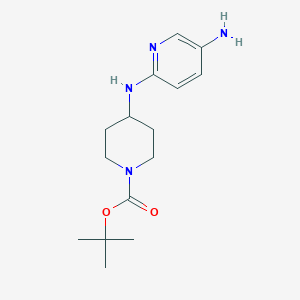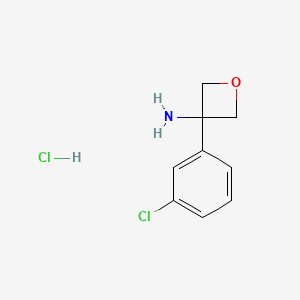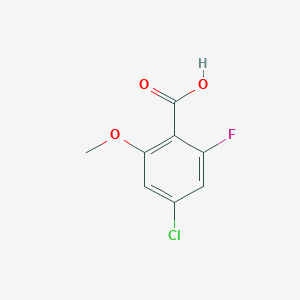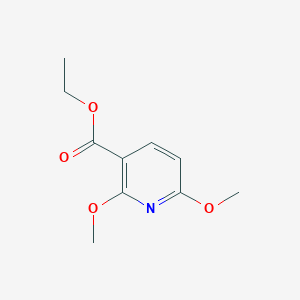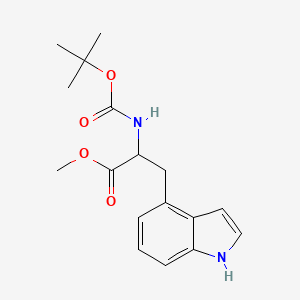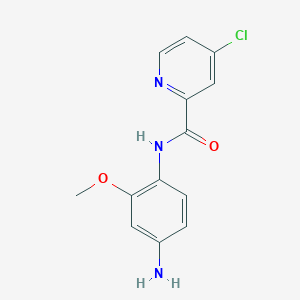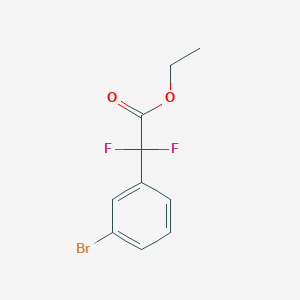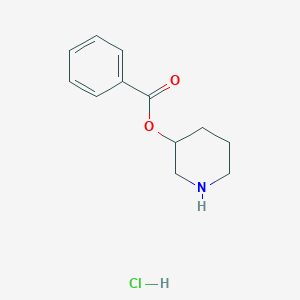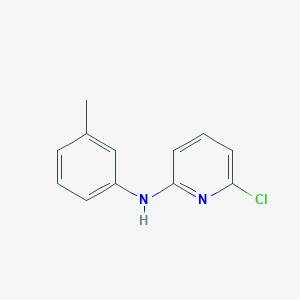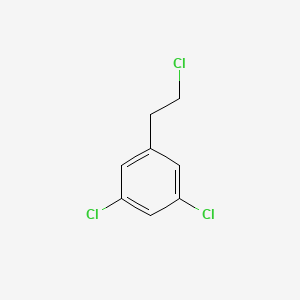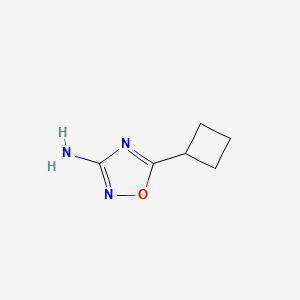![molecular formula C18H24ClNO B1455335 ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride CAS No. 1311316-37-6](/img/structure/B1455335.png)
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
説明
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C18H24ClNO and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anticoccidial Activity
Research on derivatives of phenyl compounds has shown that certain chemical modifications can enhance their activity as coccidiostats and antimicrobials. A study by Georgiadis (1976) demonstrated the synthesis of 5-amino derivatives from a phenyl compound precursor, which exhibited significant in vitro antimicrobial activity and were notably more active as coccidiostats compared to the starting material. These derivatives, including 5,6-Dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-5-(dimethylamino)-2H-pyran-3(4H)-one hydrochloride, showed total protection against Eimeria tenella when administered to chickens, highlighting their potential in veterinary applications for the prevention of coccidiosis Georgiadis, 1976.
Electrochemical Behavior
The electrochemical behavior of quinones with α-hydroxy or α-methoxy groups in acetonitrile was investigated by Bautista-Martínez, González, and Aguilar-martínez (2004). The study found that the presence of a hydroxy group makes quinones reduce more easily than their methoxy counterparts. This behavior is significant in understanding the electron transfer mechanism and could inform the design of electrochemical sensors or redox-active materials based on similar phenyl derivatives Bautista-Martínez et al., 2004.
Synthesis of Nitrogen-Containing Compounds
E. Dikusar and N. Kozlov (2007) explored the use of vanillin derivatives for synthesizing Schiff bases and benzoacridine derivatives. These compounds were synthesized through reactions with methyl and ethyl chloroformates and demonstrated potential for a wide range of applications, including pharmaceuticals and organic materials. The study underscores the versatility of phenyl derivatives in synthetic organic chemistry, particularly in creating compounds with potential biological activity Dikusar and Kozlov, 2007.
Corrosion Inhibition
The inhibitory effect of bipyrazolic compounds on iron corrosion in acidic media was examined by Chetouani, Hammouti, Benhadda, and Daoudi (2005). This study highlights the potential of nitrogen-containing organic compounds, possibly including derivatives similar to the queried chemical, in mitigating corrosion. The compounds acted as efficient corrosion inhibitors, suggesting their application in protecting metals from acidic degradation. Their adsorption followed Langmuir's isotherm, indicating a strong interaction with the metal surface Chetouani et al., 2005.
Anticonvulsant Properties
A study on N-phenyl derivatives of the phthalimide pharmacophore, including compounds with methoxy groups, demonstrated significant anticonvulsant and neurotoxic properties. These compounds were evaluated for their effectiveness against seizures, with several showing promising results in rat models. This research suggests the potential of phenyl derivatives, through structural modification, to act as potent anticonvulsant agents Vamecq et al., 2000.
特性
IUPAC Name |
1-[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-13-6-5-7-16(8-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAOHBSVWWEOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2C)CNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)
